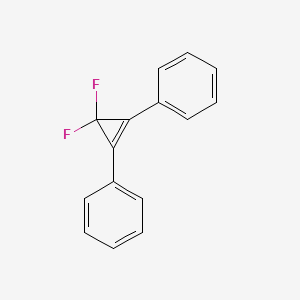

3,3-Difluoro-1,2-diphenylcyclopropene

Beschreibung

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor1a) is a crystalline, thermally stable fluorination reagent belonging to a novel class of deoxyfluorinating agents with an all-carbon scaffold . It is synthesized via difluoromethylenation of diarylalkynes using (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) as a difluorocarbene source . CpFluor1a and its derivatives (CpFluors) activate alcohols through cyclopropenium cation intermediates, enabling the substitution of hydroxyl groups with fluorine via two distinct pathways:

- Cyclopropenium cation activation for monoalcohol fluorination.

- Cyclopropenone acetal activation for selective monofluorination of 1,2- and 1,3-diols .

The electronic nature of aryl substituents on CpFluors critically influences their reactivity. Electron-donating groups (e.g., methoxy or naphthyl) stabilize the cyclopropenium intermediate, enhancing fluorination efficiency . For example, 4-methoxy-1-naphthyl-substituted CpFluor1i achieves up to 81% yield in alkyl fluoride synthesis, outperforming the parent CpFluor1a (Table 1) .

Eigenschaften

Molekularformel |

C15H10F2 |

|---|---|

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

(3,3-difluoro-2-phenylcyclopropen-1-yl)benzene |

InChI |

InChI=1S/C15H10F2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H |

InChI-Schlüssel |

RBGBOJNMIXGZCB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mechanistic Differences

CpFluors vs. 3,3-Dichlorocyclopropenes :

Dichlorocyclopropenes activate alcohols via cyclopropenium cations for deoxychlorination. However, CpFluors face challenges due to fluoride’s weak nucleophilicity. Fluoride release is achieved through competitive hydrolysis of CpFluors, generating HF in situ . This contrasts with dichlorocyclopropenes, where chloride acts as a superior leaving group .- CpFluors vs. DAST/PhenoFluor: Traditional reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor rely on sulfur- or nitrogen-based intermediates. CpFluors, however, utilize cyclopropenium cations, offering tunable selectivity for electron-rich positions in diols (Figure 4) .

Reactivity and Selectivity

- Substituent Effects: Electron-rich aryl groups (e.g., methoxy or naphthyl) on CpFluors suppress undesired cyclopropenone acetal pathways, improving fluorination yields . For example, CpFluor1i (4-methoxy-1-naphthyl) yields 81% alkyl fluoride, while CpFluor1a (unsubstituted phenyl) yields <5% under identical conditions .

- Substrate Scope: CpFluors exhibit sensitivity to alcohol electronics, enabling selective fluorination of electron-rich positions in long-chain diols. In contrast, DAST and PhenoFluor favor sterically accessible sites (Figure 4) . For example, in 1,5-pentanediol, CpFluor1i fluorinates the central C3 position (70% yield), whereas DAST and PhenoFluor target terminal positions .

Reaction Conditions and Stability

- Optimized Conditions: CpFluors require polar solvents (e.g., 1,2-dichloroethane) and elevated temperatures (80°C) for efficient fluorination . Prolonged storage in humid environments leads to hydrolysis, forming cyclopropenones, which reduces reactivity .

Stability Comparison :

Unlike thermally labile reagents like DAST, CpFluors are crystalline solids with enhanced stability, facilitating handling and storage .

Complementarity with Other Reagents

CpFluors complement DAST and PhenoFluor in scenarios requiring electronic selectivity. For example:

- Sterically hindered alcohols: PhenoFluor outperforms CpFluors.

- Electron-rich diols : CpFluors achieve superior regioselectivity .

Data Tables

Table 1: Optimization of CpFluor1a in Deoxyfluorination of 3-Phenylpropan-1-ol (2a)

| Entry | Solvent | Temp (°C) | Equiv. CpFluor1a | Yield (%)* |

|---|---|---|---|---|

| 1 | Dichloromethane | 80 | 1.2 | <5 |

| 6 | 1,2-Dichloroethane | 80 | 1.2 | 47 |

| 12 | 1,2-Dichloroethane | 100 | 1.2 | 49 |

*Yields determined by <sup>19</sup>F NMR.

Table 2: Comparative Performance of Fluorination Reagents

| Substrate | Reagent | Fluorination Position | Yield (%) |

|---|---|---|---|

| 1,5-Pentanediol | CpFluor1i | C3 | 70 |

| 1,5-Pentanediol | DAST | C1/C5 | 55 |

| 1,5-Pentanediol | PhenoFluor | C1/C5 | 45 |

Key Research Findings

Electronic Tuning : Substituents on CpFluors’ aryl rings significantly impact reactivity. Methoxy and naphthyl groups enhance yields by stabilizing cyclopropenium cations .

Pathway Control: Competition between cyclopropenium cation and cyclopropenone acetal pathways is tunable via substituent design .

Stereochemical Outcomes : Fluorination at chiral centers proceeds with inversion of configuration, as confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.